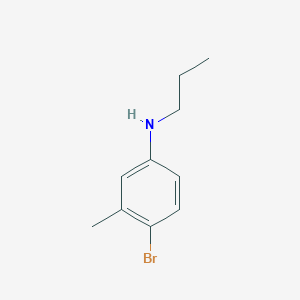

(4-溴-3-甲基苯基)丙胺

描述

“(4-Bromo-3-methylphenyl)propylamine” is a chemical compound that likely belongs to the class of organic compounds known as phenylpropylamines . These compounds contain a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .

Synthesis Analysis

The synthesis of amines, such as “(4-Bromo-3-methylphenyl)propylamine”, can be achieved through several methods . One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis

The molecular structure of “(4-Bromo-3-methylphenyl)propylamine” can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .Chemical Reactions Analysis

The chemical reactions involving “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure and the conditions under which the reactions are carried out. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure. These properties can include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .科学研究应用

药物化合物的合成

(4-溴-3-甲基苯基)丙胺: 由于其能够将丙胺基团引入分子骨架,因此被用于合成各种药物化合物 . 这种功能在选择性5-羟色胺再摄取抑制剂(SSRIs)的合成中至关重要,SSRIs是一类药物,通常用作抗抑郁药,用于治疗重度抑郁症和焦虑症 .

材料科学:光化学反应性分子的创建

在材料科学中,该化合物用于合成光化学和热反应性分子,如偶氮苯轮烷 . 这些分子在分子机器的开发中具有应用,并且可用于创建响应光变化其性能的材料。

化学分析:电化学发光

(4-溴-3-甲基苯基)丙胺: 在化学分析中用作电化学发光中的共反应物 . 由于其能够在单个电极电位下生成发射物种的氧化和还原前体,因此该应用在分析化学中用于检测各种分析物具有重要意义。

有机合成:多步反应

在有机合成中,该化合物参与多步反应,其中它可用作将溴和甲基引入芳香族化合物中的中间体 . 这在合成复杂的有机分子中特别有用,在这种合成中需要对官能团的引入进行精确控制。

研究与开发:参考标准

最后,(4-溴-3-甲基苯基)丙胺被用作各种化学分析中的参考标准 . 参考标准对于确保科学研究中分析测量的准确性和一致性至关重要。

作用机制

The mechanism of action of (4-Bromo-3-methylphenyl)propylamine is not fully understood. However, it is believed that (4-Bromo-3-methylphenyl)propylamine may interact with certain enzymes and proteins in the body to produce its effects. (4-Bromo-3-methylphenyl)propylamine has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects

The biochemical and physiological effects of (4-Bromo-3-methylphenyl)propylamine are not completely understood. However, it has been shown to have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as the inhibition of proteins involved in the regulation of cell growth and differentiation. In addition, (4-Bromo-3-methylphenyl)propylamine has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activity.

实验室实验的优点和局限性

The advantages of using (4-Bromo-3-methylphenyl)propylamine in lab experiments include its low cost and availability, its high reactivity, and its low toxicity. However, there are some limitations to using (4-Bromo-3-methylphenyl)propylamine in lab experiments, including its instability in aqueous solutions and its low solubility in organic solvents.

未来方向

The future directions for the use of (4-Bromo-3-methylphenyl)propylamine in scientific research include the development of new methods for its synthesis, the exploration of its mechanism of action, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to better understand the biochemical and physiological effects of (4-Bromo-3-methylphenyl)propylamine, as well as its advantages and limitations for lab experiments. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of (4-Bromo-3-methylphenyl)propylamine.

安全和危害

属性

IUPAC Name |

4-bromo-3-methyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDQYMXRQSGRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)

![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)

![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)